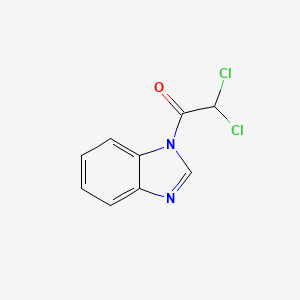
1-(1H-benzimidazol-1-yl)-2,2-dichloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Benzimidazol-1-yl)-2,2-dichloroethanone is a chemical compound that belongs to the benzimidazole family Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(1H-benzimidazol-1-yl)-2,2-dichloroethanone typically involves the reaction of benzimidazole with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Análisis De Reacciones Químicas
1-(1H-Benzimidazol-1-yl)-2,2-dichloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions, leading to different derivatives with varied biological activities.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1H-Benzimidazol-1-yl)-2,2-dichloroethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 1-(1H-benzimidazol-1-yl)-2,2-dichloroethanone involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. The compound can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar compounds to 1-(1H-benzimidazol-1-yl)-2,2-dichloroethanone include other benzimidazole derivatives such as:
- 2-(1H-Benzimidazol-1-yl)ethanol
- 1-(1H-Benzimidazol-1-yl)acetone
- 2-(1H-Benzimidazol-1-yl)acetic acid
These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propiedades
Número CAS |
90418-05-6 |
|---|---|
Fórmula molecular |
C9H6Cl2N2O |
Peso molecular |
229.06 g/mol |
Nombre IUPAC |
1-(benzimidazol-1-yl)-2,2-dichloroethanone |
InChI |
InChI=1S/C9H6Cl2N2O/c10-8(11)9(14)13-5-12-6-3-1-2-4-7(6)13/h1-5,8H |
Clave InChI |
CNSOTJVHYZBAMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


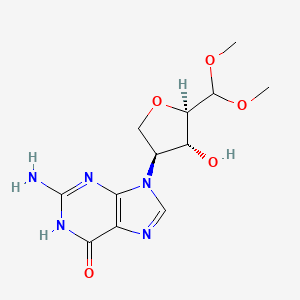
![2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B13792626.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
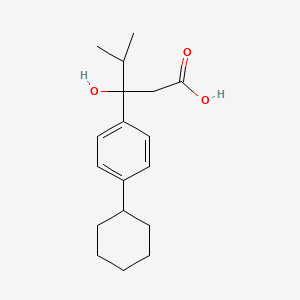
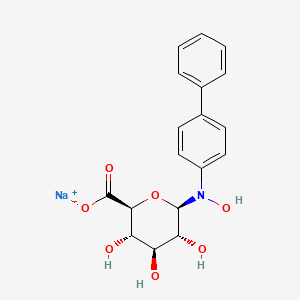
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
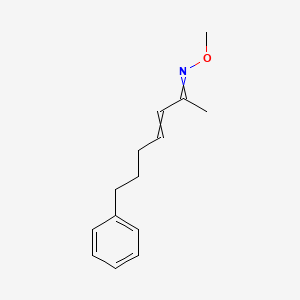
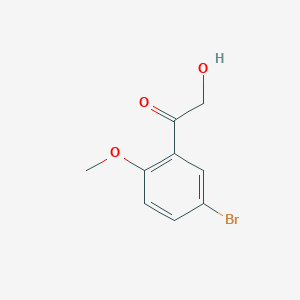
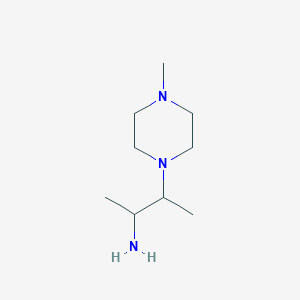
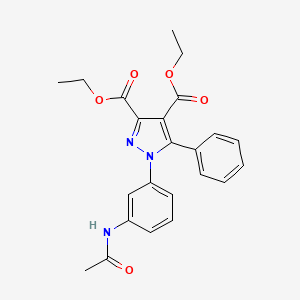
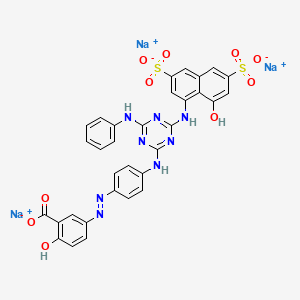
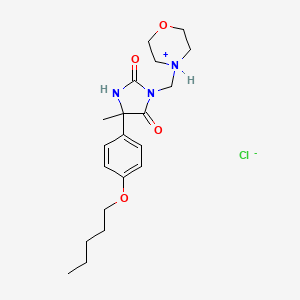
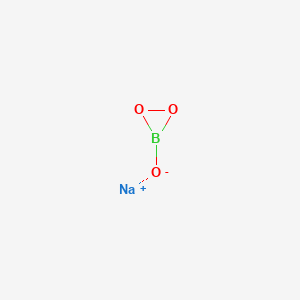
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
